Product packaging for Iridium(IV) chloride hydrate(Cat. No.:CAS No. 207399-11-9)

Iridium(IV) chloride hydrate

Cat. No.: B1602427
CAS No.: 207399-11-9
M. Wt: 352 g/mol
InChI Key: KVDBPOWBLLYZRG-UHFFFAOYSA-J
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Description

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a highly valued inorganic precursor in advanced materials research and catalysis. Its primary research application is in the synthesis of iridium oxide (IrO₂) thin films and nanoparticles, which are among the most active and stable catalysts for the oxygen evolution reaction (OER) in proton exchange membrane water electrolyzers [https://pubs.acs.org/doi/10.1021/acs.chemmater.9b04282]. This reaction is a critical bottleneck in efficient hydrogen production from water splitting. The compound serves as a versatile starting material in the fabrication of other iridium-containing complexes and materials used in electrochromic devices and sensors. In organic synthesis, it functions as a catalyst or catalyst precursor for various transformations, including hydrogenation and oxidation reactions. Researchers utilize this hydrate form for its enhanced solubility in various solvents compared to the anhydrous form, facilitating solution-based processing techniques. The specific properties and reactivity can be influenced by the exact degree of hydration. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4H2IrO B1602427 Iridium(IV) chloride hydrate CAS No. 207399-11-9

Properties

IUPAC Name

tetrachloroiridium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDBPOWBLLYZRG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ir](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H2IrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583556
Record name Tetrachloroiridium--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-11-9, 119401-96-6
Record name Tetrachloroiridium--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iridium tetrachloride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Iridium(IV) chloride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies for Iridium Iv Chloride Hydrate and Its Derivatives

Direct Synthesis Routes for Iridium(IV) Chloride Hydrate (B1144303)

Direct synthesis methods provide a straightforward approach to producing Iridium(IV) chloride hydrate. These methods typically involve the reaction of iridium metal or anhydrous iridium chloride with the appropriate reagents under controlled conditions.

Reaction of Iridium Metal with Chlorine Gas at Elevated Temperatures

A primary method for synthesizing anhydrous Iridium(IV) chloride is the direct reaction of iridium metal with chlorine gas at high temperatures. smolecule.com This process involves passing chlorine gas over iridium powder or sponge at temperatures typically ranging from 600 to 650 °C. The reaction is as follows:

Ir(s) + 2Cl₂(g) → IrCl₄(s)

This method, however, can be challenging due to the high temperatures required and the corrosive nature of chlorine gas. An alternative approach involves the electrodissolution of iridium powder in hydrochloric acid. google.com This technique utilizes an electrolytic cell to dissolve the iridium metal directly into the acid, forming a chloroiridic acid solution, which can then be processed to yield the desired chloride compound. google.com This electrochemical method can be more cost-effective and avoids the introduction of foreign metal ions.

Hydration of Anhydrous Iridium(IV) Chloride under Controlled Conditions

Once anhydrous Iridium(IV) chloride is obtained, the hydrated form can be prepared by dissolving it in water under carefully controlled conditions. smolecule.com This process allows for the coordination of water molecules to the iridium center, resulting in the formation of this compound, often represented as IrCl₄·xH₂O. smolecule.comsafina.eu The exact number of water molecules (x) can vary, influencing the compound's physical and chemical properties. smolecule.comsafina.eu

Chemical Reduction Methods for this compound Precursors

Chemical reduction offers an alternative route to Iridium(IV) compounds, starting from iridium in higher oxidation states.

Conversion of Higher Oxidation States of Iridium to Iridium(IV)

Iridium can exist in various oxidation states, with +3 and +4 being the most common. wikipedia.org Compounds containing iridium in a higher oxidation state, such as those derived from the +6 state like Iridium(VI) fluoride (B91410) (IrF₆), can be converted to the more stable Iridium(IV) state. wikipedia.org For instance, sodium chlorate (B79027) (NaClO₃) can be used to oxidize Iridium(III) to Iridium(IV) in a hydrochloric acid solution. journals.co.za

Use of Reducing Agents for Iridium(IV) Chloride Formation

While the primary focus is often on producing Iridium(IV) chloride, it's important to note that various reducing agents are employed to convert Iridium(IV) to Iridium(III). This transformation is significant for synthesizing high-purity Iridium(III) compounds. smolecule.comjustia.com Common reducing agents for this purpose include oxalic acid and hydrazine. smolecule.comjustia.comgoogle.com The choice of reducing agent is critical, as some, like oxalic acid and hydrazine, can introduce impurities into the final product. justia.comgoogle.com Monohydroxy compounds such as methanol (B129727), ethanol, and isopropanol (B130326) have been explored as alternative reducing agents to produce high-purity Iridium(III) chloride hydrate from Iridium(IV) precursors. justia.com

Synthesis of Related Iridium(IV) and Iridium(III) Chlorido Complexes

This compound serves as a versatile precursor for the synthesis of a variety of Iridium(IV) and Iridium(III) chlorido complexes. nih.govmdpi.com

For example, hexachloroiridic acid hexahydrate (H₂IrCl₆·6H₂O), an Iridium(IV) compound, is a common starting material for creating other iridium(IV)-based chlorine-containing complexes. nih.gov The reaction of H₂IrCl₆·6H₂O in acetone (B3395972) can lead to the formation of [IrCl₅(Me₂CO)]⁻, which can then be reacted with dimethyl sulfoxide (B87167) (DMSO) to produce a novel Iridium(IV) complex, [H(dmso)₂][IrCl₅(dmso-κO)]. nih.govacs.org

The reduction of Iridium(IV) to Iridium(III) is a key step in the synthesis of many Iridium(III) chlorido complexes. The reaction of H₂IrCl₆·6H₂O or Na₂[IrCl₆]·nH₂O with DMSO can result in a slow reduction of Ir(IV) to Ir(III). nih.govacs.org Furthermore, dinuclear iridium(III) complexes like [Ir(μ-Cl)(η⁵-Cpx)Cl]₂, which are key intermediates for many half-sandwich Iridium(III) cyclopentadienyl (B1206354) complexes, are typically synthesized from Iridium(III) chloride hydrate (IrCl₃·xH₂O). rsc.org These intermediates can then react with various ligands to form a wide array of cyclometalated and polypyridyl Iridium(III) complexes. nih.govacs.org

Preparation of Hexachloroiridic Acid Hexahydrate (H₂IrCl₆·6H₂O)

Hexachloroiridic acid hexahydrate is a significant precursor for various iridium-based compounds. acs.org It is commercially available and can be purified to remove impurities like sodium chloride. google.com A purification method involves treating the impure acid with nitric acid, followed by precipitation of a complex iridium (IV) hydroxide (B78521) using ammonium (B1175870) hydroxide in the presence of hydrogen peroxide. The resulting precipitate is then treated with hydrochloric acid to yield pure hexachloroiridic acid. google.com Another purification technique involves repeatedly concentrating a solution of the acid in concentrated hydrochloric acid until it is free from nitrogen, followed by drying in a vacuum over calcium oxide. chemicalbook.com

Hexachloroiridic acid hexahydrate exists as black, hygroscopic crystals. chemicalbook.com It is soluble in water, hydrochloric acid, and alcohol. riyngroup.com

Synthesis of Sodium Hexachloridoiridate(III) (Na₃[IrCl₆]·2H₂O) from Iridium(IV) Precursors

Sodium hexachloridoiridate(III) can be synthesized through the reduction of sodium hexachloroiridate(IV). wikipedia.org Common reducing agents for this process include iron(II), oxalate, or hydrogen sulfide. wikipedia.org An alternative method involves heating iridium metal with sodium chloride and chlorine gas. wikipedia.org

Recent research has also demonstrated the formation of sodium hexachloridoiridate(III) dihydrate (Na₃[IrCl₆]·2H₂O) as a product of the reduction of sodium hexachloroiridate(IV) (Na₂[IrCl₆]·nH₂O) in an acetone solution. nih.govacs.orgmagritek.com Long-term aging of Na₂[IrCl₆]·nH₂O in acetone solutions leads to the precipitation of Na₃[IrCl₆]·2H₂O. acs.org

Formation of Iridium(IV) Chloride-Dimethyl Sulfoxide Complexes

The direct reaction of hexachloroiridic acid hexahydrate (H₂IrCl₆·6H₂O) or sodium hexachloroiridate(IV) (Na₂[IrCl₆]·nH₂O) with dimethyl sulfoxide (DMSO) typically results in a slow reduction of Iridium(IV) to Iridium(III), making the formation of Ir(IV)-DMSO complexes in significant quantities challenging. nih.govacs.orgmagritek.com The entry of DMSO ligands into the coordination sphere of a platinum group metal in a +4 oxidation state often leads to the reduction of the metal ion to +3 or +2, with the DMSO molecule acting as the reducing agent. acs.org

However, a novel Iridium(IV) chloride-dimethyl sulfoxide complex, [H(dmso)₂][IrCl₅(dmso-κO)], has been successfully synthesized. nih.govnih.gov This was achieved by reacting DMSO with an aged acetone solution of H₂IrCl₆·6H₂O, where the dominant species is [IrCl₅(Me₂CO)]⁻. nih.govnih.gov This complex was characterized using various spectroscopic methods and X-ray diffraction, which confirmed that the DMSO ligand is coordinated to the iridium center through the oxygen atom. nih.govnih.gov Byproducts of this reaction include new polymorphic modifications of known Iridium(III) complexes, [H(dmso)₂][trans-IrCl₄(dmso-κS)₂] and [H(dmso)][trans-IrCl₄(dmso-κS)₂]. nih.govnih.gov

Mechanistic Studies of Iridium Chloride Hydrate Formation and Interconversion

Solvent-Induced Reduction of Hexachloridoiridate(IV) Anions

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is susceptible to reduction to the hexachloroiridate(III) anion, [IrCl₆]³⁻, with the solvent often acting as the reducing agent. acs.org In alcohols like methanol, the [IrCl₆]²⁻ anion undergoes a slow reduction. acs.org The reaction of H₂IrCl₆·6H₂O or Na₂[IrCl₆]·nH₂O with DMSO also leads to a gradual reduction of Ir(IV). acs.orgacs.org This reduction is evident through changes in UV-Vis and EPR spectra over time, where the intensity of the signals corresponding to Ir(IV) decreases as it is converted to the non-paramagnetic Ir(III). acs.org

In mixed solvent systems, such as DMSO-acetone or DMSO-ethanol, the reduction of [IrCl₆]²⁻ proceeds at a much faster rate compared to in pure DMSO. acs.org The study of Na₂[IrCl₆]·nH₂O solutions in DMSO showed that the reduction is slow, with a half-conversion time of about 3 months for a 3 x 10⁻³ mol·L⁻¹ solution in acetone. acs.org

Solvent SystemReactantObservationReference
Methanol[IrCl₆]²⁻Slow reduction to [IrCl₆]³⁻ acs.org
DMSOH₂IrCl₆·6H₂O or Na₂[IrCl₆]·nH₂OSlow reduction of Ir(IV) to Ir(III) acs.orgacs.org
DMSO-acetone[IrCl₆]²⁻Faster reduction than in pure DMSO acs.org
DMSO-ethanol[IrCl₆]²⁻Faster reduction than in pure DMSO acs.org
AcetoneNa₂[IrCl₆]·nH₂OHalf-conversion time of ~3 months at 3 x 10⁻³ mol·L⁻¹ acs.org

Coordination Sphere Rearrangements during Ligand Exchange

Ligand exchange reactions in iridium complexes can lead to significant rearrangements of the coordination sphere. For instance, the addition of CO to a solution of (iPrPCP)IrCl₂(H₂O) results in the rapid substitution of the water ligand to form trans-(iPrPCP)IrCl₂(CO). nsf.gov In contrast, the reaction of CO with (iPrPCP)IrHCl leads to the immediate formation of cis-(iPrPCP)IrHCl(CO). nsf.gov

In the context of catalysis, the coordination of an alkoxide product to an alkali-metal cation during ketone hydrogenation can cause a substantial rearrangement of the cation's coordination sphere, while the geometry around the iridium center remains relatively unchanged. nih.govwhiterose.ac.uk The nature of the alkali metal cation (Li⁺, Na⁺, K⁺) influences the resulting solvation sphere. nih.gov For example, with Li⁺, two methanol molecules are displaced to form a tetrahedral solvation sphere, whereas for Na⁺ and K⁺, one methanol molecule is displaced, maintaining a distorted octahedral solvation sphere. nih.gov

Alkylation of a dhtp ligand in an iridium-hydride complex can induce a primary sphere rearrangement from a κ²-C,N to a κ²-N,N coordination. rsc.org

Influence of Reaction Conditions on Product Speciation

The conditions under which reactions involving iridium chloride hydrates are carried out have a profound impact on the resulting product species. For example, in the synthesis of the iridium(IV)-DMSO complex, aging a solution of H₂IrCl₆·6H₂O in acetone is crucial. nih.gov This aging process, which can be achieved at room temperature for about 24 hours or at 40-50 °C for approximately 20 minutes, leads to the formation of the [IrCl₅(Me₂CO)]⁻ species, which is the key precursor for the subsequent reaction with DMSO. nih.gov

The concentration of the iridium precursor also influences the rate of reduction. For Na₂[IrCl₆]·nH₂O in acetone, the apparent reduction rate is significantly decreased in more dilute solutions. acs.org Similarly, for the monoacetone complex [IrCl₅(Me₂CO)]⁻, the apparent reduction rate increases in more concentrated solutions. acs.org

The choice of solvent and the presence of co-solvents dramatically affect reaction rates. The reduction of [IrCl₆]²⁻ is much faster in mixed solvent systems like DMSO-acetone or DMSO-ethanol compared to pure DMSO. acs.org

ReactionConditionEffect on Product/ReactionReference
Synthesis of [H(dmso)₂][IrCl₅(dmso-κO)]Aging of H₂IrCl₆·6H₂O in acetoneForms the necessary [IrCl₅(Me₂CO)]⁻ precursor nih.gov
Reduction of Na₂[IrCl₆]·nH₂O in acetoneDilute solutionDecreased reduction rate acs.org
Reduction of [IrCl₅(Me₂O)]⁻Concentrated solutionIncreased reduction rate acs.org
Reduction of [IrCl₆]²⁻Mixed solvents (DMSO-acetone, DMSO-ethanol)Faster reduction rate than in pure DMSO acs.org

Iii. Advanced Spectroscopic and Structural Characterization of Iridium Iv Chloride Hydrate

Spectroscopic Techniques for Iridium(IV) Chloride Hydrate (B1144303) Analysis

UV-Vis spectroscopy is a fundamental tool for studying iridium(IV) chloride complexes, as the [IrCl₆]²⁻ ion exhibits intense ligand-to-metal charge transfer (LMCT) bands in the visible spectrum. acs.org These bands are highly sensitive to changes in the coordination sphere of the iridium atom, making UV-Vis an excellent method for monitoring reactions and identifying different species in solution. acs.org

The reduction of iridium(IV) to iridium(III) can be effectively monitored using UV-Vis spectroscopy. This process is characterized by a decrease in the intensity of the characteristic absorption bands of the [IrCl₆]²⁻ ion, as the resulting iridium(III) species have significantly weaker d-d transitions. acs.org For instance, the long-term storage of Na₂[IrCl₆]·nH₂O solutions in dimethyl sulfoxide (B87167) (DMSO) leads to a slow attenuation of the original absorption bands, indicating the reduction of Ir(IV) to Ir(III). acs.org The degree of this reduction can be quantified by observing the changes in the intensity of peaks at specific wavelengths, such as 444 and 503 nm. acs.org

The rate of reduction is influenced by factors such as solvent and concentration. For example, in acetone (B3395972) solutions, the half-conversion time of [IrCl₆]²⁻ is approximately three months at a concentration of 3 × 10⁻³ mol·L⁻¹, and the rate decreases in more dilute solutions. acs.org In contrast, heating a solution of H₂IrCl₆·6H₂O in DMSO at 150°C results in a more rapid decrease in the UV-Vis spectral intensity, corresponding to the reduction of Ir(IV). acs.org

Table 1: UV-Vis Absorption Maxima for Monitoring Iridium(IV) Reduction

Complex/Solvent SystemWavelength (nm)Observation
Na₂[IrCl₆]·nH₂O in DMSO444, 503Attenuation of bands indicates Ir(IV) to Ir(III) reduction. acs.org
[IrCl₆]²⁻ in AcetoneNot specifiedSlow reduction observed over months. acs.org
H₂IrCl₆·6H₂O in DMSO (150°C)Not specifiedRapid decrease in spectral intensity. acs.org

UV-Vis spectroscopy is also instrumental in identifying different iridium(IV) chlorido and aqua complexes in solution. The substitution of a chloride ligand by a water molecule in the coordination sphere of the iridium ion leads to shifts in the absorption maxima. For example, the hydrolysis of K₂IrCl₆ in alkaline solutions results in the loss of the visible bands at 425 and 490 nm, suggesting a change in the coordination environment and potentially the reduction of Ir(IV) to Ir(III). researchgate.net

The formation of aquated species can be identified by the appearance of new absorption bands. The [IrCl₅(H₂O)]⁻ complex, for example, is characterized by an absorption band around 450 nm. nih.gov Similarly, the formation of other solvent-ligated complexes, such as with methanol (B129727) or acetone, is expected to produce spectra with maxima in a similar region. nih.gov In spectroelectrochemical studies, the absorbance at 220 nm has been predominantly attributed to an Ir(IV) species, while a band at 318 nm is suggested to be a combination of both Ir(III) and Ir(IV) species. wpmucdn.com

Table 2: Characteristic UV-Vis Absorption Bands for Iridium(IV) Complexes

ComplexAbsorption Maximum (λₘₐₓ) (nm)Molar Extinction Coefficient (ε) (mol⁻¹·L·cm⁻¹)
[IrCl₆]²⁻425, 490Not specified
[IrCl₅(H₂O)]⁻4503320 nih.gov
[IrCl₅(MeOH)]⁻450Not specified
Ir(IV) species (alkaline hydrolysis)220Not specified
Ir(III)/Ir(IV) species (alkaline hydrolysis)318Not specified

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, making it highly suitable for the characterization of Iridium(IV), which has a d⁵ electron configuration and is therefore EPR active. acs.orgresearchgate.net

EPR spectroscopy provides detailed information about the electronic structure of Ir(IV) complexes. rsc.org Frozen-solution EPR spectra of various Ir(IV) species exhibit significant g-anisotropy, which can be simulated to extract the principal g-values (gₓ, gᵧ, g₂) that characterize the magnetic properties of the complex. rsc.org For example, the EPR spectrum of a frozen solution of hydrolyzed K₂IrCl₆ exhibits features characteristic of a paramagnetic Ir(IV) species. wpmucdn.com The spectra can be very anisotropic, and simulations are often necessary for accurate interpretation. rsc.org

The EPR signals of Ir(IV) are sensitive to the ligand environment. For instance, a stable iridium(IV) species, [Cp*IrIV(NHC)Cl]⁺, was characterized by EPR spectroscopy and showed a rhombic symmetry due to its specific ligand environment. acs.org In some cases, the spin-orbit coupling in Ir(IV) complexes can be so large that it broadens the EPR signals beyond detection. rsc.org

Table 3: Representative g-Values from EPR Spectra of Iridium(IV) Complexes

Complexgₓgᵧg₂
Ir(IV) species 12.4842.1531.668
Ir(IV) species 32.4642.2831.662
Ir(IV) species 42.4232.4221.564
Ir(IV) species 52.6582.172<1.2
Ir(IV) species 82.6272.317<1.2
Data from a study on a series of Ir(IV) pyridine-alkoxide stereoisomers. rsc.org

EPR spectroscopy is also employed to observe changes in the coordination sphere of the iridium(IV) ion. For example, in the reaction of H₂IrCl₆·6H₂O with acetone, changes in the EPR spectra over time are interpreted as a rearrangement in the coordination sphere, specifically the conversion of [IrCl₆]²⁻ to [IrCl₅(Me₂CO)]⁻. researchgate.net

Furthermore, the time evolution of EPR spectra can be correlated with UV-Vis data to distinguish between changes in the coordination sphere and redox reactions. In the reaction of H₂IrCl₆·6H₂O with DMSO at elevated temperatures, a decrease in the EPR signal amplitude and integral intensity is observed, which corresponds to the reduction of Ir(IV) to non-paramagnetic Ir(III). acs.orgnih.gov Crucially, the shape of the EPR spectra remains identical during the initial phase of the reaction, indicating that the reduction occurs without significant changes to the coordination sphere of the remaining Ir(IV) ions. acs.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a valuable tool for the characterization of iridium(IV) chloride hydrate and its derivatives, providing insights into the vibrational modes of the molecule, including the iridium-chloride bonds and the coordinated water or other ligands. Although detailed IR spectra specifically for this compound (IrCl₄·xH₂O) are not extensively detailed in foundational literature, analysis of related and more stable hexachloroiridate(IV) complexes, [IrCl₆]²⁻, provides characteristic data.

In studies of iridium chloride complexes, such as those involving dimethyl sulfoxide (DMSO) ligands derived from hexachloroiridic acid (H₂IrCl₆), IR spectroscopy is routinely used to confirm the coordination environment. acs.orgmagritek.comresearchgate.net For instance, in the derivative [H(dmso)₂][IrCl₅(dmso-κO)], IR spectroscopy helps to identify the vibrational frequencies associated with the Ir-Cl and S=O bonds, confirming the coordination of the DMSO ligand to the iridium center via the oxygen atom. acs.orgmagritek.comresearchgate.net The presence of water of hydration in these compounds is also readily identified by characteristic O-H stretching and bending vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Iridium Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in coordination chemistry; however, its application to iridium(IV) compounds is fundamentally constrained. The iridium(IV) center has a 5d⁵ electronic configuration, resulting in a paramagnetic state. This paramagnetic nature leads to significant line broadening and large chemical shifts, typically rendering the NMR spectra of Ir(IV) complexes uninformative or impossible to acquire under standard conditions.

Consequently, NMR spectroscopy is more frequently employed in the broader context of iridium chemistry to study diamagnetic iridium species, such as those in the +1 and +3 oxidation states. acs.orgrsc.org For example, ¹H and ³¹P NMR are instrumental in characterizing iridium(I) and iridium(III) phosphine (B1218219) complexes. rsc.orgscispace.com In research involving this compound, NMR can be used indirectly. The [IrCl₆]²⁻ anion is a known one-electron oxidizing agent and can be reduced to the diamagnetic [IrCl₆]³⁻ anion. acs.org In studies where Ir(IV) starting materials are reduced to Ir(III) products, ¹H NMR is used to characterize these diamagnetic Ir(III) complexes that are formed. acs.orgresearchgate.net The disappearance of paramagnetic effects and the appearance of sharp signals in the ¹H NMR spectrum can confirm the reduction of Ir(IV) to Ir(III). acs.orgresearchgate.net

Theoretical and Computational Approaches to this compound Structure

First-principle calculations, particularly those based on Density Functional Theory (DFT), provide deep theoretical insights into the electronic structure and magnetic properties of iridium(IV) compounds, which are often challenging to probe experimentally. researchgate.netmdpi.com These computational methods are crucial for understanding the interplay between spin-orbit coupling, crystal field effects, and electron-electron correlations in heavy elements like iridium.

For the iridium(IV) derivative Na₂IrCl₆, first-principle calculations have been instrumental in explaining its unique physical properties. researchgate.net Key findings from these theoretical studies include:

Electronic Ground State : The calculations reveal a J_eff = 1/2 ground state for the Ir⁴⁺ ion, arising from strong spin-orbit coupling that splits the t₂g orbitals. researchgate.net

Electronic Band Structure : The band structure calculations show that anhydrous Na₂IrCl₆ is a spin-orbital-induced semiconductor with a small, indirect band gap of approximately 0.18 eV. researchgate.net This finding highlights how strong spin-orbit coupling is fundamental to the electronic nature of the material.

Magnetic Properties : DFT-based techniques are used to calculate magnetic exchange couplings and reproduce the canted antiferromagnetic ground state observed experimentally. researchgate.netacs.org

These computational approaches complement experimental data from X-ray diffraction and magnetic susceptibility measurements, providing a complete picture of the structure-property relationships in iridium(IV) chloride systems. researchgate.net

Simulation Studies of Hydrated Metal Ions in Aqueous Solution

The behavior of metal ions in aqueous solution is a complex phenomenon governed by the interactions between the ion and the surrounding water molecules. Computational simulation studies, particularly molecular dynamics (MD), provide powerful insights into the structure and dynamics of these hydrated ions. While specific simulation studies for the iridium(IV) aqua ion are not extensively detailed in the literature, research on the closely related hydrated iridium(III) ion, [Ir(H2O)6]3+, offers significant understanding of the strong ordering effects iridium ions impose on water molecules. acs.orgresearchgate.net

Ab initio quantum mechanical charge field (QMCF) molecular dynamics (MD) simulations have been employed to investigate the tripositive iridium ion in aqueous solution. researchgate.netpublish.csiro.au These studies reveal a highly structured hydration complex. researchgate.net The iridium(III) ion is shown to form three distinct hydration shells. researchgate.netpublish.csiro.au The first hydration shell is characterized by a well-defined octahedral geometry, containing six water molecules that are strongly coordinated to the central iridium ion. researchgate.net This primary shell is exceptionally inert, with no observed exchange of water molecules with the bulk solvent during the simulation timeframes. researchgate.net The Ir-OH2 force constant for the Ir(III) ion has been classified as the strongest ion-water bond known, underscoring the stability of this primary hydration complex. researchgate.netpublish.csiro.au

The second hydration shell is considerably more flexible, exhibiting a mean water molecule residence time of 3.6 picoseconds. publish.csiro.au A third hydration shell is discernible only as a slight ordering effect on the surrounding water molecules. researchgate.netpublish.csiro.au A combined approach using X-ray absorption spectroscopy and MD simulations on the iridium(III) aqua ion determined the Ir-O bond distance for the first hydration shell to be 2.04 ± 0.01 Å and the second shell to be at a distance of 4.05 ± 0.05 Å. acs.org These simulation techniques are crucial for interpreting experimental data, such as assigning features in X-ray absorption near-edge structure (XANES) spectra to the influence of the second hydration shell. acs.org The QMCF MD method represents an advanced simulation technique that uses an enlarged quantum chemical region, which is particularly important for accurately modeling highly charged ions and avoiding computational artifacts. nih.gov

Table 1: Structural and Dynamic Properties of Hydrated Iridium(III) Ion from Simulation Studies
PropertyValueSimulation Method
First Hydration Shell Coordination Number6QMCF MD researchgate.net
First Hydration Shell GeometryOctahedralQMCF MD researchgate.net
First Hydration Shell Ir-O Distance2.04 ± 0.01 ÅMD Simulation & EXAFS acs.org
Second Hydration Shell Ir-O Distance4.05 ± 0.05 ÅMD Simulation acs.org
Second Hydration Shell Water Residence Time3.6 psQMCF MD publish.csiro.au
Ligand Exchange in First ShellNo exchange observedQMCF MD researchgate.net

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com For this compound, DFT calculations provide fundamental insights into the nature of the [IrCl6]2- anion, which is the core component of the compound. These calculations are essential for understanding its bonding, electronic configuration, and resulting physical properties. researchgate.net

First-principle calculations performed on compounds containing the [IrCl6]2- moiety, such as Na2IrCl6, reveal a complex electronic structure arising from the interplay between spin-orbit coupling and Coulomb interactions. researchgate.net These studies show that the ground state is a J_eff = 1/2 state, a hallmark of heavy metal ions with strong spin-orbit coupling. researchgate.net Band structure calculations demonstrate that materials based on this anion can be classified as spin-orbital-induced semiconductors, with one study calculating an indirect band gap of approximately 0.18 eV for Na2IrCl6. researchgate.net

The electronic configuration of the iridium(IV) ion is [Xe] 5d5. In the octahedral field created by the six chloride ligands, the 5d orbitals split into a lower-energy t2g set and a higher-energy eg set. The [IrCl6]2- complex is determined to be a low-spin complex. vaia.com This results in the five d-electrons occupying the t2g orbitals, with one unpaired electron, leading to a t2g5 eg0 configuration. vaia.com Theoretical re-examinations of low-spin d5 octahedral complexes indicate that excited states can have a significant contribution to the magnetic properties of the ground state. researchgate.net Furthermore, analysis of experimental data through the lens of more detailed theory suggests that the iridium-chloride bonds in the [IrCl6]2- complex have a much higher degree of covalency than was previously assumed. researchgate.net

Table 2: Molecular and Electronic Properties of the [IrCl6]2- Anion from DFT and Theoretical Studies
PropertyDescriptionSource
Central IonIridium(IV) vaia.com
Electronic Configuration[Xe] 5d5 vaia.comresearchgate.net
Spin StateLow-spin vaia.com
d-orbital Occupancyt2g5 eg0 vaia.com
Unpaired Electrons1 vaia.com
Ground StateJeff = 1/2 researchgate.net
Bonding CharacterHighly Covalent researchgate.net
Material TypeSpin-orbital-induced semiconductor researchgate.net

Iv. Catalytic Applications of Iridium Iv Chloride Hydrate

Iridium(IV) Chloride Hydrate (B1144303) as a Catalyst Precursor in Energy Technologies

The compound serves as a starting material for a variety of catalysts used in energy conversion and storage, including water electrolyzers and redox flow batteries. safina.eusigmaaldrich.com

The oxygen evolution reaction (OER) is a cornerstone of electrochemical water splitting for green hydrogen production, but its slow kinetics necessitate highly active and stable catalysts. nih.govacs.org Iridium-based materials are the state-of-the-art catalysts for OER in acidic environments, like those found in proton exchange membrane (PEM) water electrolyzers, due to their unique balance of activity and stability. acs.orgsciopen.com Iridium(IV) chloride hydrate is a common precursor for creating these highly active catalytic materials. nih.govacs.org

This compound is instrumental in the synthesis of iridium single-atom catalysts (SACs), which represent the frontier in maximizing the efficiency of this precious metal. safina.eursc.org In this approach, individual iridium atoms are anchored onto a support material. For instance, an Ir single-atom catalyst supported on nickel hydroxide (B78521) (Ir₁–Ni(OH)₂) has been prepared using this compound. safina.eusigmaaldrich.com This configuration enhances catalytic efficiency for the OER. safina.eu

Another strategy involves embedding iridium single atoms into a cobalt oxide (Co₃O₄) matrix using a mechanochemical method. nih.gov This process starts with iridium precursors and results in a catalyst (Ir-Co₃O₄) that shows a significantly lower overpotential for OER in acidic conditions compared to the cobalt oxide support alone. nih.gov Operando X-ray absorption spectroscopy has revealed that during the OER process, these isolated iridium atoms are partially oxidized to a more active Ir>4+ state, which, along with cobalt and bridged oxygen ligands, contributes to the enhanced performance. nih.gov

Table 1: Performance of Iridium Single-Atom Catalysts in Acidic OER

Catalyst Support Material Overpotential at 10 mA cm⁻² Key Finding Reference
Ir-Co₃O₄ Cobalt Oxide (Co₃O₄) 236 mV Mass activity and TOF nearly two orders of magnitude higher than commercial IrO₂. nih.gov

This compound is frequently used to synthesize iridium oxide (IrO₂) nanoparticles, which are highly stable and active OER catalysts. smolecule.comacs.org These nanoparticles can be prepared through various methods, including thermal and photochemical hydrolysis of the iridium chloride precursor. lookchem.com For example, rutile IrO₂ nanoparticles with a size of approximately 6 nm have been synthesized and shown to be highly active for OER in both acidic and alkaline solutions. acs.org

The synthesis conditions, such as the purity of the solvent, can significantly impact the final catalyst's performance. nih.gov Research has shown that synthesizing iridium nanoparticles from iridium chloride in the absence of high-purity solvents or surfactants can be detrimental to their electrocatalytic properties. nih.gov However, adding an excess of a reducing agent like sodium borohydride (B1222165) can improve the catalyst's purity, leading to exceptionally high OER activity. nih.gov These "naked" iridium oxide nanoparticles, prepared via a simple ball-milling of iridium chloride hydrate and sodium hydroxide, are insoluble in common solvents, which confirms a heterogeneous catalytic process and allows for easy recovery. lookchem.com

Water electrolysis is a key technology for producing high-purity, carbon-free hydrogen. safina.eugoogle.com The efficiency of this process, particularly in PEM electrolyzers, is often limited by the sluggish OER at the anode. nih.govacs.org Catalysts derived from this compound are crucial for overcoming this barrier. smolecule.comgoogle.com

While platinum-based catalysts are standard for the hydrogen oxidation reaction (HOR) in acidic media, their performance diminishes significantly in alkaline environments, such as those in anion exchange membrane fuel cells (AEMFCs). rsc.orgnih.gov Iridium-based catalysts, often synthesized from this compound, have emerged as a promising alternative. researchgate.net Iridium offers an appropriate binding energy for hydrogen and hydroxyl species and demonstrates superior tolerance to CO, a common catalyst poison. rsc.orgnih.gov

Researchers have developed various iridium-based catalysts to enhance HOR activity in alkaline conditions. Strategies include alloying iridium with other metals like nickel, engineering catalyst-support interfaces, and controlling the catalyst's phase and morphology. rsc.orgresearchgate.netresearchgate.net For example, a catalyst of iridium nanoparticles supported on a ceria-carbon black composite (Ir/CeO₂–C) showed a 2.8-fold greater mass activity for HOR compared to a standard iridium-on-carbon (Ir/C) catalyst. researchgate.net This improvement is attributed to a larger electrochemical surface area and favorable electronic interactions that weaken the hydrogen binding energy on the iridium sites, facilitating the reaction. researchgate.net

Table 2: Comparison of Iridium-Based HOR Catalysts in Alkaline Media

Catalyst Key Feature Performance Metric Improvement Factor (vs. Ir/C) Reference
10% Ir/CeO₂–C Ceria-carbon support Exchange current density 2.4x researchgate.net
10% Ir/CeO₂–C Ceria-carbon support Mass activity 2.8x researchgate.net
Ir/Ni-NiO/CNT Ni-NiO anchored on CNTs Mass activity (1.59 mA μgIr⁻¹) Superior to Ir/CNT and commercial Pt/C researchgate.net

This compound is utilized in the fabrication of advanced electrodes for Vanadium Redox Flow Batteries (VRFBs), a promising technology for large-scale energy storage. safina.eusigmaaldrich.com One key application is the creation of iridium-decorated graphene electrodes. safina.euresearchgate.net

In a typical synthesis, this compound and graphite (B72142) oxide are reduced simultaneously. researchgate.net This process yields highly uniform iridium nanoparticles, with an average size of around 3 nm, deposited exclusively on the graphene surface. researchgate.net These Ir-decorated graphene electrodes exhibit significantly enhanced electrocatalytic activity and reversibility for the vanadium redox reactions compared to conventional carbon-based electrodes like Vulcan XC-72. researchgate.net The redox current densities of the Ir-graphene electrodes can be approximately four times higher than those of the standard material. researchgate.net This superior performance is attributed to the large, electrolyte-accessible surface area and the strong affinity of the iridium nanoparticles for the vanadium-oxygen ions, which facilitates both electronic and ionic transport, leading to more efficient and durable energy storage systems. safina.euresearchgate.net

Oxygen Evolution Reaction (OER) Catalysis

Catalysis in Organic Synthesis and Chemical Transformations

Iridium catalysts, often prepared from precursors like this compound, exhibit remarkable activity and selectivity in numerous organic reactions. These catalysts facilitate transformations that are fundamental to the synthesis of fine chemicals, pharmaceuticals, and complex molecular architectures.

Iridium-catalyzed hydrogenation is a cornerstone of organic synthesis, enabling the efficient reduction of unsaturated functional groups. nih.govresearchgate.net Iridium complexes are particularly effective for the hydrogenation of challenging substrates, including various heterocycles. chinesechemsoc.org

The hydrogenation of nitrogen heterocycles is a critical process for producing saturated N-heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. Iridium catalysts have demonstrated exceptional performance in this area, particularly in the hydrogenation of quinolines. nih.govdicp.ac.cnkaust.edu.sa For instance, iridium oxide nanoparticles, synthesized from this compound, have been shown to be stable and active catalysts for the hydrogenation of a range of nitrogen heterocycles. acs.orgdiva-portal.org

Research has shown that iridium complexes can catalyze the asymmetric hydrogenation of quinolines with high enantioselectivity. dicp.ac.cn A notable example involves an in-situ prepared chiral iridium complex from [Ir(COD)Cl]₂ and a chiral bisphosphine ligand, which effectively hydrogenates various quinoline (B57606) derivatives. dicp.ac.cn The addition of iodine has been found to significantly promote the reaction turnover. dicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines Reaction conditions: 1 mmol quinoline, [Ir(COD)Cl]₂ (0.5%), (R)-MeO-Biphep (1.1%), I₂ (10%), 5 mL toluene, 600-700 psi H₂, 25 °C, 18 h.

Substrate (Quinoline Derivative)Product (Tetrahydroquinoline Derivative)Conversion (%)ee (%)
2-Methylquinoline2-Methyl-1,2,3,4-tetrahydroquinoline>9994
2-Ethylquinoline2-Ethyl-1,2,3,4-tetrahydroquinoline>9995
2-Propylquinoline2-Propyl-1,2,3,4-tetrahydroquinoline>9995
2-Phenylquinoline2-Phenyl-1,2,3,4-tetrahydroquinoline>9996

Data sourced from: Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. dicp.ac.cn

Iridium catalysts are instrumental in facilitating various carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity. nih.gov These reactions include hydroarylations, reductive couplings, and Michael-type additions. acs.orgliverpool.ac.uk this compound can serve as a precursor for catalysts in these transformations. sci-hub.se

One significant application is the iridium-catalyzed reductive coupling of alkynes with activated ketones, mediated by hydrogen. This method allows for the regioselective formation of β,γ-unsaturated α-hydroxyesters. mdpi.com Iridium catalysts are capable of coupling nonconjugated, alkyl-substituted alkynes, a feat not readily achieved with other catalysts like rhodium. mdpi.com

Table 2: Iridium-Catalyzed Reductive Coupling of Alkynes with α-Ketoesters Reaction conditions: Alkyne (1.2 equiv), α-ketoester (1.0 equiv), [Ir(COD)Cl]₂ (4 mol %), (R)-BINAP (8.4 mol %), H₂ (1 atm), THF, 25 °C, 12 h.

Alkyneα-KetoesterProductYield (%)
1-Phenyl-1-propyneEthyl pyruvateEthyl 2-hydroxy-2-methyl-3-phenyl-3-butenoate85
3-HexyneEthyl pyruvateEthyl 2-ethyl-2-hydroxy-3-hexenoate92
1-HexyneEthyl benzoylformateEthyl 2-hydroxy-2-phenyl-3-octenoate78

Data synthesized from findings in: Iridium-Catalyzed C-C Bond Forming Hydrogenation: Direct Regioselective Reductive Coupling of Alkyl-Substituted Alkynes to Activated Ketones. mdpi.com

Iridium-catalyzed oxidation reactions provide a powerful tool for the synthesis of oxygen-containing organic compounds. acs.org These reactions encompass the oxidation of a wide range of substrates, including hydrocarbons, alcohols, and phenols. acs.org this compound can act as a precursor for the catalysts used in these transformations. diva-portal.org

A notable application is the acceptorless dehydrogenation of primary alcohols to form carboxylic acids. This process is catalyzed by iridium complexes in the presence of a base. nih.gov This method exhibits high functional group tolerance and can be applied to a diverse range of primary alcohols, including those containing heterocyclic and amino groups. nih.gov

Table 3: Iridium-Catalyzed Acceptorless Dehydrogenation of Primary Alcohols to Carboxylic Acids Reaction conditions: Alcohol (2.1 mmol), KOH (2.4 mmol), Iridium catalyst (1 mol %), Toluene (4 mL), reflux, 37 h.

Substrate (Alcohol)Product (Carboxylic Acid)CatalystYield (%)
1-ButanolButyric acid[Ir(2-PyCH₂(C₄H₅N₂))(COD)]OTf85
1-OctanolOctanoic acid[Ir(2-PyCH₂PBu₂ᵗ)(COD)]OTf92
Benzyl alcoholBenzoic acid[Ir(2-PyCH₂(C₄H₅N₂))(COD)]OTf95

Data sourced from: Iridium Catalysts for Acceptorless Dehydrogenation of Alcohols to Carboxylic Acids: Scope and Mechanism. nih.gov

Iridium-catalyzed carbonylation reactions are of significant industrial importance, particularly the carbonylation of methanol (B129727) to produce acetic acid, known as the Cativa™ process. liverpool.ac.ukacs.orggoogle.com This process operates efficiently at low water concentrations and exhibits high catalyst stability. acs.orggoogle.com The catalyst system is often promoted by various metal complexes, including those of ruthenium, osmium, zinc, and indium. liverpool.ac.ukgoogle.com

The Cativa process, which can utilize iridium precursors like this compound, offers advantages over the traditional rhodium-based Monsanto process, including higher reaction rates and greater stability under certain conditions.

Table 4: Iridium-Catalyzed Methanol Carbonylation (Cativa™ Process) Continuous reactor data under steady-state conditions.

[Ir] (ppm)PromoterTemperature (°C)Water (%)CO Partial Pressure (bar)Carbonylation Rate (mol L⁻¹ h⁻¹)
1000Ru1905.01518.5
1500ZnI₂1904.51225.0
1000InI₃1904.01522.3

Data synthesized from findings in: Promotion of Iridium-Catalyzed Methanol Carbonylation: Mechanistic Studies of the Cativa Process. liverpool.ac.ukgoogle.com and High productivity methanol carbonylation catalysis using iridium. sci-hub.se

Iridium catalysts are also effective in hydroformylation and hydrosilylation reactions. Hydroformylation involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, while hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond.

Iridium-catalyzed hydrosilylation of ketones is a well-established method for the synthesis of silyl (B83357) ethers, which can then be hydrolyzed to the corresponding alcohols. Iridium(I) complexes with specific phosphorus ligands have shown excellent activity and functional group tolerance in these reactions.

Table 5: Iridium-Catalyzed Hydrosilylation of Ketones Reaction conditions: Ketone (1.0 equiv), Hydrosilane (1.2 equiv), Iridium catalyst (1 mol %), Solvent, Room Temperature.

KetoneHydrosilaneCatalystSolventYield of Silyl Ether (%)
AcetophenoneDiphenylsilane[IrCl(COD){PPh(OMenth)₂}]THF98
CyclohexanoneTriethylsilane[IrCl(COD){P(OMenth)₃}]CH₂Cl₂95
4-MethoxyacetophenoneDiphenylsilane[IrCl(COD){PPh₂(OMenth)}]THF97

Data synthesized from findings in: Hydrosilylation of Carbonyl Compounds Catalyzed by Iridium(I) Complexes with (−)‐Menthol‐Based Phosphorus(III) Ligands.

Iridium-catalyzed hydroformylation of olefins can be achieved using iridium complexes in the presence of suitable ligands. researchgate.net The choice of ligand and reaction conditions can influence the regioselectivity of the reaction, leading to either linear or branched aldehydes. researchgate.net

Isomerization Reactions

Iridium catalysts, often derived from precursors like this compound, are highly effective in mediating isomerization reactions, particularly of alkenes and allylic alcohols. These reactions are valuable in organic synthesis for transforming readily available starting materials into more complex or useful isomers.

Iridium complexes have been developed that show great potential for olefin isomerization under mild conditions. For instance, a pyridine-phosphine Ir complex has been used to isomerize 1-alkenes into trans-2-alkenes with excellent stereoselectivity (E/Z ≥ 20:1) and regioselectivity, minimizing over-isomerization products. acs.org The mechanism of such transformations is a subject of detailed study. Two commonly accepted pathways are the π-allyl mechanism and the alkyl mechanism. acs.org The π-allyl mechanism involves the coordination of the olefin to the metal, followed by oxidative addition of an allylic C–H bond to form an η³-allyl-metal hydride intermediate, which then undergoes reductive elimination to yield the isomerized alkene. acs.org However, density functional theory (DFT) calculations on some iridium-catalyzed isomerizations of 1-alkenes suggest that the π-allyl pathway can be kinetically unfeasible. acs.orgnih.gov An alternative metal-ligand cooperative mechanism has been proposed, which begins with the oxidative addition of a C(sp²)–H bond from the ligand to the iridium center, creating an Ir(III) hydride intermediate that facilitates the isomerization. acs.orgnih.gov

Cationic iridium complexes are also prominent in the isomerization of primary allylic alcohols to aldehydes. nih.gov This redox-economical reaction transforms simple allylic alcohols into valuable β-chiral aldehydes with high enantioselectivity. nih.gov The development of these catalysts was influenced by the understanding that hydrogenation and isomerization are often competing processes; by controlling the generation of the active catalyst and running the reaction in the absence of molecular hydrogen, the isomerization pathway can be favored exclusively. nih.gov A tandem approach combining iridium-catalyzed alkene isomerization with a Cope rearrangement of ω-diene epoxides provides efficient access to acyclic 1,6-dicarbonyl compounds. nih.gov This strategy uses a cationic iridium catalyst to form a reactive 2,3-divinyloxirane in situ with complete regio- and stereocontrol. nih.gov

Catalyst System Substrate Product Key Findings Reference
Pyridine-phosphine Ir complex1-Alkenestrans-2-AlkenesHigh stereoselectivity (E/Z ≥ 20:1); proceeds via a metal-ligand cooperative mechanism. acs.org
Cationic Ir complexesPrimary allylic alcoholsβ-Chiral aldehydesHigh enantioselectivity; reaction is favored over competing hydrogenation. nih.gov
Cationic Ir dimerAllyl-vinyl epoxides1,6-Dicarbonyl compoundsTandem isomerization-Cope rearrangement; complete regio- and stereocontrol. nih.gov

This compound in Catalyst Design and Optimization

This compound is a crucial starting material for synthesizing sophisticated iridium-based catalysts, including nanoparticles and alloys. safina.eusigmaaldrich.com Its utility lies in the ability to produce catalysts where performance is meticulously engineered by controlling physical and chemical properties at the nanoscale.

Tailoring Catalytic Performance through Controlled Size and Morphology of Nanoparticles

The catalytic activity of iridium is profoundly influenced by the size and shape of the nanoparticles used. safina.eu this compound serves as a versatile precursor for the synthesis of iridium oxide (IrO₂) and metallic iridium nanoparticles with controlled dimensions and morphologies. safina.eusigmaaldrich.comsmolecule.com The ability to control these parameters is essential for tailoring catalytic performance for specific reactions. safina.eu

For example, iridium oxide nanoparticles prepared from iridium trichloride (B1173362) hydrate (a related precursor) and sodium hydroxide have demonstrated high stability and activity in the hydrogenation of nitrogen heterocycles. researchgate.net Similarly, iridium nanoparticles synthesized by reducing this compound in 1,2-propanediol yield spherical nanoparticles with an average diameter of approximately 2.1 nm. nih.gov The morphology of the support material also plays a determining role in the catalyst's activity and stability. chinesechemsoc.org Studies on Ir nanoparticles deposited on titanium oxynitride (TiONx) supports with varying nanotubular structures revealed that the support morphology governs the catalyst's performance in the oxygen-evolution reaction (OER), even when the Ir nanoparticle size and dispersion are identical. chinesechemsoc.org

Recent advances have enabled the synthesis of ultra-small (~2 nm), crystalline rutile-phase iridium oxide nanoparticles using a laser-induced method, which balances high activity with stability by preventing particle agglomeration at high temperatures. researchgate.net The relationship between synthesis parameters, nanoparticle characteristics, and catalytic performance is a key area of research for designing highly efficient catalysts.

Precursor Synthesis Method Nanoparticle Type Size/Morphology Application Key Finding Reference
This compoundReduction in 1,2-propanediolIridium nanoparticlesSpherical, ~2.1 nm diameterOxygen Evolution Reaction (OER)Chiral functionalization enhances OER activity. nih.gov
Iridium trichloride hydrate / NaOHBall-milling"Naked" Iridium(IV) oxide nanoparticlesNot specifiedHydrogenation of N-heterocyclesHigh stability and activity; recyclable for 30 runs without activity loss. researchgate.net
Dihydrogen hexachloroiridate(IV) hydrateWetness impregnation on γ-Al₂O₃Iridium nanoparticles2–3 nmHydrazine decompositionNanoparticle size remained constant with increasing metal loading. ustb.edu.cn
This compoundAnodic oxidation followed by depositionIr on TiONx3.1–3.4 nmOxygen Evolution Reaction (OER)Nanotubular support morphology is the determining factor for activity and stability. chinesechemsoc.org

Alloying Effects and Interface Engineering in Iridium-Based Catalysts

Alloying iridium with other metals and carefully designing the interface between the catalyst and its support are powerful strategies for enhancing catalytic performance. rsc.orgnih.gov These approaches can modify the electronic structure of the iridium active sites, leading to improved activity and stability. nih.govsciopen.com

Alloying Effects: Bimetallic iridium-based catalysts often exhibit synergistic effects. For example, alloying iridium with cobalt to form IrCo hollow nanoparticles has been shown to significantly enhance performance in the oxygen evolution reaction (OER). sciopen.com This improvement is attributed to electronic interactions and a synergistic effect between the Ir and Co atoms. sciopen.com

Interface Engineering: The interaction between the iridium catalyst and its support material is critical. nih.gov A strong metal-support interaction (SMSI) can alter the electronic properties and stability of the catalyst. chinesechemsoc.org Interface engineering aims to optimize these interactions to boost catalytic activity. For instance, using a highly conductive Ti₄O₇ support for IrO₂ nanoparticles creates Ir–O–Ti bonds at the interface. acs.org These bonds tailor the electronic structure of iridium and stabilize lattice oxygen, leading to superior OER activity and durability compared to commercial IrO₂. acs.org Similarly, the performance of iridium catalysts in methane (B114726) combustion varies significantly depending on the support (TiO₂, CeO₂, Al₂O₃), with the moderate Ir-TiO₂ interface facilitating an electron-rich Ir structure that lowers the activation energy for methane activation. nih.gov These findings underscore that rational interface design is a key pathway to developing high-performance catalysts. chinesechemsoc.org

Strategy Catalyst System Application Mechanism of Enhancement Reference
AlloyingIrCo hollow nanoparticlesOxygen Evolution Reaction (OER)Electronic interactions and synergistic effect between Ir and Co atoms. sciopen.com
Interface EngineeringIr/TiO₂Methane CombustionModerate Ir-TiO₂ interface creates an electron-rich Ir structure, lowering methane activation energy. nih.gov
Interface EngineeringIrO₂/Ti₄O₇Oxygen Evolution Reaction (OER)Formation of Ir–O–Ti bonds modifies Ir electronic structure and stabilizes lattice oxygen. acs.org
Support EffectIrOx/N-TiO₂Oxygen Evolution Reaction (OER)N-TiO₂ support improves conductivity and dispersion of IrOx nanoparticles. sciopen.com

Understanding Reaction Intermediates and Kinetics in Catalytic Cycles

A deep understanding of the reaction mechanism, including the identification of catalytic intermediates and the study of reaction kinetics, is essential for catalyst development and optimization. rsc.orgnih.gov Iridium catalysis involves a variety of intermediates, such as iridium-hydride, iridium-alkyl, and π-allyl-iridium complexes. numberanalytics.comorganic-chemistry.org

The catalytic cycle for many iridium-catalyzed reactions often involves steps like oxidative addition, migratory insertion, and reductive elimination. numberanalytics.com For example, a typical cycle for allylic substitution begins with the oxidative addition of an allylic electrophile to a low-valent iridium complex, generating an allyl-metal intermediate. nih.gov This intermediate then reacts with a nucleophile before the product dissociates, regenerating the active catalyst. nih.gov

Kinetic studies provide crucial insights into the rate-determining steps and the nature of the active species. In the asymmetric allylation of amines catalyzed by iridium-phosphoramidite complexes, kinetic analysis revealed that the reaction is first-order in the allylic carbonate, amine, and catalyst, but inverse-first-order in the product. berkeley.edu This suggests that the reaction of the iridium(I) species with the allylic carbonate is reversible and that the subsequent reaction of the allyl intermediate with the nucleophile is the turnover-limiting step. berkeley.edu The resting state of the catalyst in this system was identified as a complex between the active metallacycle and the olefin of the allylamine (B125299) product. berkeley.edu In some systems, the reaction kinetics can show a zero-order dependence on the substrate, which may indicate that a step involving the catalyst bound to the substrate, an intermediate, or the product is rate-limiting. rsc.org Such mechanistic investigations are vital for rationally improving catalyst efficiency and selectivity. nih.gov

V. Advanced Materials Science and Electrochemical Applications of Iridium Iv Chloride Hydrate

Precursor for Advanced Materials Synthesis

As a soluble source of iridium, this compound is instrumental in the fabrication of materials with tailored properties for electronic, optical, and electrochemical applications.

Synthesis of Iridium Oxide Nanoparticles

Iridium(IV) chloride hydrate (B1144303) is a common starting material for the synthesis of iridium oxide (IrO₂) nanoparticles. safina.eusigmaaldrich.com These nanoparticles are notable for their high catalytic activity and stability, making them valuable in various chemical transformations. safina.eu One prominent application is in the hydrogenation of nitrogen heterocycles. safina.eusigmaaldrich.com The synthesis process allows for control over the size and morphology of the nanoparticles, which is crucial for optimizing their catalytic performance. safina.eu

Different synthesis methods can be employed, such as the colloidal method, which involves the hydrolysis of an iridium precursor in a basic solution followed by calcination. For instance, using H₂IrCl₆·nH₂O, a colloidal solution of Ir-hydroxide can be formed with NaOH, which upon heating, washing, drying, and calcination at 400°C, yields IrO₂ nanoparticles with an average diameter of approximately 7 nm. mdpi.com Another approach is the soft-template route, where in-situ polymerization of a monomer like pyrrole occurs in the presence of an iridium precursor such as (NH₄)₂IrCl₆, followed by thermal annealing to degrade the organic template and form iridium oxide nanoparticles. mdpi.com

The resulting iridium oxide nanoparticles exhibit metallic-type conductivity and high chemical stability, making them suitable for applications in electrocatalysis, particularly for the oxygen evolution reaction (OER) in water electrolysis. mdpi.com

Table 1: Synthesis Methods for Iridium Oxide Nanoparticles

Synthesis Method Precursor Example Key Steps Resulting Nanoparticle Characteristics
Colloidal Method H₂IrCl₆·nH₂O Hydrolysis with NaOH, heating, washing, drying, calcination at 400°C Average diameter of ~7 nm
Soft-Template Route (NH₄)₂IrCl₆ In-situ polymerization of pyrrole, thermal annealing at 450°C Formation of IrO₂ nanoparticles after template degradation
Alkaline Hydrolysis IrCl₆²⁻ Hydrolysis in base at 90°C, followed by acid treatment 2 nm diameter, stable, ligand-free nanoparticles

Fabrication of Thin Films and Coatings in Electronics and Optics

In the realm of materials science, iridium(IV) chloride hydrate is utilized in the creation of thin films and coatings that are essential in electronics and optics. chemimpex.com These films can be deposited on various substrates to impart desirable properties such as high conductivity, corrosion resistance, and specific optical characteristics. The ability to form uniform and adhesive layers of iridium-based materials is critical for the performance of high-tech devices.

Production of Conductive Polymers and Nanostructures

This compound also serves as a precursor in the production of advanced materials like conductive polymers and nanostructures. chemimpex.com These materials are at the forefront of nanotechnology and electronics, with applications ranging from flexible electronic displays to highly sensitive sensors. chemimpex.com The incorporation of iridium can enhance the electrical conductivity and stability of these materials.

Development of Mixed Metal Oxide (MMO) Titanium Electrode Coatings

A significant application of iridium is in the formulation of mixed metal oxide (MMO) coatings for titanium anodes. metakem.de These coatings often consist of a combination of iridium oxide (IrO₂) and other metal oxides like ruthenium oxide (RuO₂), tantalum oxide (Ta₂O₅), or titanium oxide (TiO₂). ekb.egjenningsanodes.com

MMO coatings are typically applied to a titanium substrate by thermally decomposing soluble precursor salts, including iridium chloride. metakem.deekb.eg For example, a common precursor solution might contain ruthenium trichloride (B1173362) trihydrate, diammonium iridium hexachloride, and titanium trichloride. ekb.eg The resulting coated electrodes are highly valued for their exceptional durability, conductivity, and stability in harsh electrochemical environments. redox.me

These electrodes are widely used in industrial processes such as the chlor-alkali industry for producing chlorine and sodium hydroxide (B78521), where they serve as anodes in brine electrolyzers. ekb.eg The presence of IrO₂ in the coating is crucial for mitigating the degradation of the electrode due to oxygen evolution. ekb.eg Iridium-tantalum oxide coatings are particularly noted for their strong corrosion resistance in acidic media and low overpotential for oxygen evolution. jenningsanodes.com

Table 2: Composition and Applications of MMO Titanium Electrode Coatings

Coating Composition Precursor Examples Key Properties Primary Applications
RuO₂-IrO₂-TiO₂ Ruthenium trichloride trihydrate, Diammonium iridium hexachloride, Titanium trichloride High electrocatalytic activity, stability in brine Chlor-alkali industry (chlorine and sodium hydroxide production)
IrO₂-Ta₂O₅ Iridium chloride, Tantalum pentachloride Strong corrosion resistance in acidic media, low oxygen evolution overpotential Copper foil production, electroplating, cathodic protection
RuO₂-IrO₂-TaO₂-TiO₂ Ruthenium trichloride trihydrate, Diammonium iridium hexachloride, Tantalum pentachloride, Titanium trichloride Enhanced stability and tolerance to deterioration Demanding electrochemical processes

Interaction Studies in Materials Development

Interaction with Graphene for Electrode Materials

The interaction between iridium precursors like this compound and graphene is foundational for creating high-performance electrode materials safina.eu. Graphene is an attractive substrate for catalysts due to its exceptionally high surface area and excellent electronic conductivity europa.eu. When this compound is used in synthesis, it allows for the deposition of iridium nanoparticles onto the graphene surface, creating what is known as an "Ir-decorated graphene electrode" safina.eusigmaaldrich.com.

This decoration process is a key materials development strategy. The iridium nanoparticles act as catalytic sites, significantly enhancing the electrode's activity for specific electrochemical reactions safina.eu. The graphene, in turn, acts as a stable and highly conductive support structure, ensuring efficient electron transfer and preventing the agglomeration of the iridium nanoparticles. This synergistic interaction results in a composite material with superior stability and performance compared to its individual components, making it highly effective in applications like vanadium redox flow batteries safina.eu.

Complexation with Various Ligands in Materials Science

This compound and related iridium(IV) precursors are known to undergo complexation with various ligands, leading to the formation of new compounds with distinct properties for materials science applications. A notable example is the interaction with dimethyl sulfoxide (B87167) (DMSO), a versatile ligand nih.govacs.org.

When an iridium(IV) precursor like hexachloroiridic acid hexahydrate reacts with DMSO, the DMSO ligands can enter the coordination sphere of the iridium atom nih.gov. This process can be accompanied by the reduction of the central iridium ion from the +4 oxidation state to +3 nih.gov. Research has shown that the reaction can yield novel iridium(IV) chloride-dimethyl sulfoxide salts, such as [H(dmso)₂][IrCl₅(dmso-κO)], where the DMSO ligand is coordinated to the iridium center through an oxygen atom acs.org. The formation of such complexes is highly sensitive to reaction conditions and can also produce iridium(III) byproducts, demonstrating the rich coordination chemistry of iridium. These studies are crucial for understanding how to synthesize new iridium-based materials and tune their electronic and chemical properties by selecting appropriate ligands acs.org.

Vi. Environmental and Sustainability Aspects of Iridium Iv Chloride Hydrate Research

Environmental Impact of Iridium Compounds in Chemical Processes

While some research suggests that iridium has a relatively low direct environmental impact due to its inert nature, the processes surrounding its extraction and use in catalysis present significant environmental challenges. water.co.idmetametals.comresearchgate.netcore.ac.ukmgesjournals.com

Scarcity of Iridium as a Finite Resource

Iridium is one of the rarest elements in the Earth's crust, making it a finite and valuable resource. water.co.iddfpmr.comfastercapital.combekaert.comhydrogentechworld.com This scarcity poses a significant threat to the expansion of technologies that rely on it, such as proton exchange membrane (PEM) electrolyzers for clean hydrogen production. hydrogentechworld.comnacleanenergy.com The International Energy Agency has warned that if PEM electrolyzers were to meet the demand of their Net-Zero Emissions Scenario by 2030, the need for iridium would be nine times the current global production. nacleanenergy.com This highlights the unsustainable nature of current consumption rates.

The limited availability of iridium also drives up its cost, which can hinder its widespread adoption in various industrial applications. bekaert.comnacleanenergy.com The EU's hydrogen initiative, for example, requires vast amounts of electrolysis capacity, but global iridium production is insufficient to meet this demand. hydrogennewsletter.com With demand projected to potentially exceed global production by 160% by the 2040s for PEM electrolysis alone, the pressure on this scarce resource is immense. wisdomtree.eu

Environmental Impact of Iridium Mining and Processing

The extraction and processing of iridium have considerable environmental consequences. fastercapital.comnacleanenergy.comfastercapital.comfastercapital.com Mining activities, including the removal of large quantities of soil and rock, can lead to land disturbance, soil erosion, deforestation, and the loss of wildlife habitats. fastercapital.comfastercapital.comfastercapital.com

Furthermore, the processing of iridium ores often involves the use of harsh chemicals, which can result in air and water pollution. fastercapital.comfastercapital.comfastercapital.com The energy-intensive nature of mining and refining iridium also contributes to greenhouse gas emissions. fastercapital.com These environmental impacts underscore the need for more sustainable mining practices and a reduced reliance on newly mined iridium. fastercapital.com

Disposal of Used Iridium-Containing Catalysts

The disposal of spent catalysts containing iridium presents another environmental challenge. fastercapital.com If not managed properly, these used catalysts can release iridium and other metals into the environment, potentially contaminating soil and water. fastercapital.comfastercapital.com While spent catalysts containing precious metals like iridium are often classified as "green waste," they can be considered hazardous if contaminated with other materials that prevent the environmentally sound recovery of the metals. researchgate.net

The increasing difficulty for chemical companies and oil refiners to dispose of spent catalysts due to tightening environmental regulations highlights the need for effective recycling and recovery processes. researchgate.net

Strategies for Sustainable Iridium Utilization

Addressing the environmental and sustainability challenges associated with iridium requires a multi-faceted approach focused on responsible sourcing, efficient use, and end-of-life management.

Recycling of Iridium from Used Products

Recycling iridium from spent products is a critical strategy for conserving this rare resource and mitigating the environmental impact of mining. water.co.idmetametals.comaurisnoble.com Given the high value and scarcity of iridium, its recovery from sources like used catalysts, electronics, and automotive parts is both economically and environmentally beneficial. metametals.comdfpmr.comaurisnoble.com

The recycling process involves collecting iridium-containing materials and sending them to specialized facilities. dfpmr.com There, the iridium is extracted and purified through methods such as hydrometallurgy and high-temperature refining to achieve high purity levels suitable for reuse in manufacturing. dfpmr.comaurisnoble.comdfpmr.com While current recycling rates are relatively low, there is optimism that the end-of-life recycling rate could increase significantly, potentially reaching up to 90%. nacleanenergy.com

A "closed-loop" recycling system, where the metal is reused within the same application, is a particularly effective approach to minimize waste and reduce the need for new raw materials. noble6.commatthey.com Even in an open-loop system, recycled iridium can be repurposed for other critical applications, such as in PEM electrolyzers for hydrogen production. noble6.com

Recycling SourcePotential for Iridium Recovery
Spent Industrial CatalystsSignificant amounts of recoverable iridium. dfpmr.com
Used ElectronicsContains small but valuable quantities of iridium. dfpmr.com
Automotive Parts (e.g., Spark Plugs)A source for iridium that can be repurposed. noble6.com
Aerospace ComponentsHigh-value parts containing iridium alloys. dongshengjs.com
Medical DevicesSpecialized equipment may contain iridium. dfpmr.com

Development of Alternatives for Iridium Applications

In addition to recycling, research is actively focused on developing alternative materials to reduce the demand for iridium in various applications. water.co.id This is particularly crucial in fields like clean hydrogen production, where iridium's scarcity is a major bottleneck. pv-magazine.compv-magazine-usa.com

Companies are evaluating millions of combinations of different elements to find alternatives that offer comparable or superior performance at a lower cost. pv-magazine.com These alternative catalysts are often mixtures of metals that, through alloying, exhibit new and desirable properties, reducing or even eliminating the need for iridium. pv-magazine-usa.com Research is also underway to develop more efficient iridium-based catalysts that use less of the precious metal while maintaining high performance. wisdomtree.eu

The development of iridium-free electrolyzers, such as Anion Exchange Membrane (AEM) electrolyzers, is another promising avenue. hydrogennewsletter.com These technologies rely on more abundant and less expensive materials, offering a more scalable and sustainable solution for hydrogen production. hydrogennewsletter.com In the realm of electronics, researchers are also searching for viable alternatives to iridium-manganese alloys in spintronic devices to reduce costs for the industry. europa.eu

Exploration of Green Chemistry Principles in Iridium Catalysis

The integration of green chemistry principles into iridium catalysis is a significant area of research, aiming to develop more sustainable chemical processes. acs.orgrsc.org Catalysis itself is a core principle of green chemistry, as it allows for reactions with reduced waste and energy consumption compared to stoichiometric reagents. acs.orgdiva-portal.org Research in iridium catalysis focuses on maximizing efficiency and minimizing environmental impact through several key strategies.

One major focus is the development of catalysts that operate under milder reaction conditions, such as lower pressures and temperatures, to enhance the sustainability of processes like iridium-catalyzed hydrogenation. numberanalytics.com Another key aspect is catalyst stability and recyclability. For instance, creating mixed iridium-titanium oxide anodes for water electrolysis has been shown to significantly reduce the dissolution of iridium in acidic environments, thereby increasing the catalyst's stability and lifespan. adlershof.de Similarly, anchoring iridium nanoparticles onto supports like graphene or functionalized magnetite (Fe3O4) nanoparticles facilitates easy magnetic separation and reuse of the catalyst, promoting a more sustainable application. acs.orgbohrium.com

The pursuit of sustainability also involves developing environmentally friendly synthesis methods for the catalysts themselves. A notable example is the green synthesis of iridium nanoparticles using extracts from winery waste (grape marc) as both reducing and capping agents. mdpi.com This approach avoids the use of hazardous chemical reducing agents and utilizes renewable resources, aligning with the principles of a circular economy. mdpi.com The ultimate goal is to create highly selective, long-lasting, and non-toxic catalysts that reduce waste and replace hazardous chemicals with more benign alternatives. rsc.org

Approaches in Green Iridium Catalysis

Green Chemistry PrincipleResearch ApproachExample/FindingReference
Catalyst Stability & ReuseDeveloping mixed-oxide catalystsIridium-titanium oxide anodes show significantly reduced iridium dissolution, enhancing stability in electrolysis. adlershof.de
Catalyst Stability & ReuseAnchoring on magnetic nanoparticlesIridium immobilized on tryptophan-grafted Fe3O4 nanoparticles allows for efficient magnetic separation and recyclability in nitroarene reduction. bohrium.com
Catalyst Stability & ReuseGraphene-supported catalystsIridium nanoparticles on graphene can be reused for alcohol oxidation, with protocols developed to regenerate the catalyst's initial activity. acs.org
Use of Renewable ResourcesGreen synthesis of nanoparticlesIridium nanoparticles synthesized using grape marc extracts, which act as reducing and stabilizing agents. mdpi.com
Safer Solvents & ConditionsMilder reaction conditionsResearchers are exploring lower pressures and temperatures for iridium-catalyzed hydrogenation to improve sustainability. numberanalytics.com
Waste PreventionDirect, efficient synthesisIridium catalysts are used for the direct mono-N-alkylation of unprotected aminosugars, avoiding protection/deprotection steps and reducing waste. diva-portal.org

Iridium-Based Compounds as Probes for Environmental Analytes

Luminescent iridium(III) complexes, often synthesized from precursors like iridium(IV) chloride hydrate (B1144303), are extensively explored as probes for detecting environmental analytes. mdpi.comrsc.org These complexes possess advantageous photophysical properties, including high photostability, long emission lifetimes, large Stokes shifts, and tunable emission wavelengths that are sensitive to the local environment. mdpi.combham.ac.uknih.govrsc.org These features make them ideal for creating highly sensitive and selective sensors for a variety of environmental pollutants. nih.govrsc.org

Researchers have designed iridium complexes to detect a wide range of harmful substances. For instance, specific complexes can detect heavy metal ions like Hg²⁺ in water with high selectivity and low detection limits. rsc.org Other iridium-based probes have been developed to sense persistent organic pollutants. One such probe, designed with hydrophobic properties, has shown the ability to detect perfluorooctanoic acid, a known hepatotoxic and carcinogenic contaminant, at picomolar concentrations. bham.ac.uk

Furthermore, iridium complexes are effective in detecting nitroaromatic compounds, such as picric acid, which is a significant environmental and safety hazard. mdpi.com Aggregation-induced emission (AIE) active iridium(III) complexes have been synthesized that show high quenching efficiency and selectivity for picric acid in water, with detection limits in the nanomolar range. mdpi.com The detection mechanism often involves processes like photo-induced electron transfer (PET) or Förster resonance energy transfer (FRET) between the iridium complex and the analyte. mdpi.combohrium.com These advanced probes offer a promising alternative to conventional detection methods, which often require expensive instrumentation and lengthy procedures. mdpi.com

Iridium-Based Probes for Environmental Monitoring

Iridium Complex TypeTarget AnalyteDetection PrincipleLimit of Detection (LOD)Reference
Phosphorescent Iridium(III) ComplexMercury (Hg²⁺)Color and phosphorescence change upon conjugation.17.8 nM rsc.org
Aggregation-Induced Emission (AIE) Active Iridium(III) ComplexPicric Acid (PA)Emission quenching via Photo-induced Electron Transfer (PET).2.52 nM mdpi.com
Aggregation-Induced Phosphorescent Emission (AIPE) Active Neutral Iridium(III) ComplexIron (Fe³⁺)Emission quenching via PET and strong complex-ion interactions.390 nM bohrium.com
AIPE Active Neutral Iridium(III) ComplexPicric Acid (PA)Emission quenching via PET and Förster Resonance Energy Transfer (FRET).59 nM bohrium.com
Hydrophobic Iridium Probe on Gold SurfacePerfluorooctanoic Acid (PFOA)Changes in luminescence lifetime upon analyte binding.pM concentrations bham.ac.uk
Iridium Complex with 5-nitro-1,10-phenanthrolineHydrogen Sulfide (H₂S)Reduction of the nitro group to an amine group.4.35 µM rsc.org

Vii. Biomedical and Emerging Applications of Iridium Chemistry

Potential in Drug Delivery Systems

The development of effective drug delivery systems is a cornerstone of modern medicine, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. Iridium complexes are being explored for their potential in these systems, largely due to their stable and tunable structures. nih.gov Researchers are investigating the use of iridium complexes to create nanocarriers that can transport therapeutic agents to specific sites within the body. nanorh.comrsc.org

One promising approach involves the use of liposomes loaded with iridium complexes. nih.gov Liposomes are microscopic vesicles that can encapsulate drugs, and their surfaces can be modified to target specific cells or tissues. A study demonstrated that incorporating an iridium(III) complex into liposomes (Lipo-Ir) created a biocompatible and sustained-release drug delivery system. nih.govnih.gov This system was shown to trigger apoptosis in A549 lung cancer cells through reactive oxygen species (ROS)-mediated mitochondrial dysfunction. nih.govnih.gov The use of such delivery systems could improve the poor physicochemical properties, such as hydrophobicity and low biocompatibility, of some iridium-based anticancer agents. nih.gov

Furthermore, iridium nanoparticles are being investigated for their potential in targeted drug delivery to cancer cells. nanorh.com These nanoparticles can be functionalized to specifically bind to cancer cells, thereby increasing the concentration of the therapeutic agent at the tumor site and reducing damage to healthy cells. nanorh.com

Drug Delivery System Iridium Compound Mechanism/Target Key Finding
Liposomes[Ir(ppy)₂(BTCP)]PF₆Mitochondrial dysfunction in A549 lung cancer cellsBiocompatible, sustained-release system that triggers apoptosis. nih.govnih.gov
NanoparticlesIridium NanoparticlesTargeted delivery to cancer cellsPotential to improve treatment effectiveness and minimize damage to healthy cells. nanorh.com

Exploration as Anti-Cancer Agents

The limitations of current platinum-based anticancer drugs, such as cisplatin, including side effects and drug resistance, have spurred the search for alternative metal-based therapies. researchgate.netfrontiersin.orgnih.gov Iridium complexes have emerged as highly promising candidates due to their diverse mechanisms of action, high stability, and potent anticancer activity, even against cisplatin-resistant cancer cells. researchgate.netfrontiersin.orgnih.gov

Iridium(III) complexes, in particular, have been extensively studied. researchgate.netacs.org These complexes can induce cancer cell death through various mechanisms, including interacting with DNA, inducing apoptosis, and perturbing the redox balance in cells. researchgate.netacs.org Some half-sandwich organometallic Ir(III) complexes have shown nanomolar potency against a range of cancer cells, such as those of leukemia, colon, breast, and prostate cancer, and melanoma. acs.org

Recent research has focused on developing iridium complexes that can be activated by light, a strategy known as photodynamic therapy (PDT). researchgate.net These compounds are non-toxic in the dark but become cytotoxic upon irradiation with light of a specific wavelength, allowing for targeted tumor destruction. frontiersin.org For example, a near-infrared emitting iridium(III) N-heterocyclic carbene compound has shown greater cytotoxicity against A549 cancer cells than cisplatin, especially under LED light. frontiersin.org Another cyclometalated iridium(III) complex demonstrated a 15-fold increase in anti-proliferative activity against A549 cells when exposed to 470 nm light. frontiersin.org

Iridium Complex Type Proposed Mechanism of Action Example/Target
Half-Sandwich Ir(III) ComplexesDNA binding, redox perturbation, apoptosis inductionPotent against leukemia, colon, breast, prostate, and melanoma cancer cells. acs.org
Photodynamic Therapy (PDT) AgentsLight-activated cytotoxicity, generation of reactive oxygen speciesNear-infrared emitting Ir(III) complex targeting mitochondria in A549 cells. frontiersin.org
Cyclometalated Ir(III) ComplexesLysosome targeting, light-activated anti-proliferative activityIncreased activity against A549 lung cancer cells under 470 nm light. frontiersin.org

Iridium Nanoparticles in Imaging Techniques

Iridium nanoparticles are gaining attention in the field of biomedical imaging due to their unique optical and physical properties. nanorh.com They can be used as contrast agents in medical imaging techniques like computed tomography (CT) and magnetic resonance imaging (MRI). nanorh.com The high density of iridium makes it a promising material for X-ray-based imaging. nih.gov

A significant area of research is the use of iridium nanoparticles in luminescence lifetime imaging. researchgate.netacs.org This technique is sensitive to the cellular environment and independent of probe concentration. researchgate.netacs.org Researchers have developed iridium-coated gold nanoparticles that exhibit long luminescence lifetimes, allowing for multichannel detection and mapping of their localization within live cancer cells. researchgate.netacs.org The sensitivity of the iridium signal to the cellular environment provides valuable information about local biomolecular interactions. researchgate.netacs.org

Furthermore, phosphorescent iridium complexes are being incorporated into nanoparticles for far-red and near-infrared (NIR) imaging. sciopen.com These nanoparticles can function as both bio-imaging agents and photosensitizers for photodynamic therapy, offering a dual-functional platform for cancer diagnosis and treatment. sciopen.com

Imaging Technique Iridium Material Application Key Feature
CT and MRIIridium NanoparticlesContrast agentsEnhanced image contrast. nanorh.com
Luminescence Lifetime ImagingIridium-coated Gold NanoparticlesMapping localization in live cancer cellsLong luminescence lifetime, sensitive to cellular environment. researchgate.netacs.org
Far-Red/NIR ImagingPhosphorescent Iridium Complex NanoparticlesBio-imaging and photodynamic therapyDual-functional for diagnosis and treatment. sciopen.com

Light-Emitting Electrochemical Cells (LECs) with Iridium Complexes

Light-emitting electrochemical cells (LECs) are a cost-effective technology for lighting and display applications. acs.orgnih.gov Cationic iridium(III) complexes are the most popular emitters used in LECs due to their high photoluminescence quantum yields, chemical stability, and the ability to produce a wide range of emission colors. acs.orgsioc-journal.cn

Research in this area focuses on synthesizing new iridium complexes to improve the efficiency, brightness, and stability of LECs. acs.orgworktribe.com For instance, the use of 1,3,4-oxadiazole (B1194373) derivatives as ligands in iridium(III) complexes has led to the development of efficient yellow and red emitting LECs. worktribe.com One such complex achieved an external quantum efficiency of over 10%. worktribe.com

Recent advancements have seen the development of blue-green iridium complexes that have pushed the external quantum efficiency of LECs towards 40%. acs.org Furthermore, by combining different cationic Ir(III) complexes, researchers have created color-tunable LECs with a single spectral peak that can be adjusted across the visible spectrum. nih.gov

Iridium Complex Ligand Emission Color Performance Metric Reference
1,3,4-Oxadiazole derivativesYellow/Red>10% External Quantum Efficiency worktribe.com
Di[1-(2,4-difluorophenyl)-pyrazolyl]-5,5′-difluoro-2,2′-bipyridylBlue-GreenApproaching 40% External Quantum Efficiency acs.org
Mixed Cationic Ir(III) ComplexesColor-tunable (499-570 nm)Peak current efficiency up to 40.6 cd A⁻¹ nih.gov

Neurostimulation Therapies with Iridium-Based Electrode Materials

Iridium and its oxide are becoming increasingly important in the field of neurostimulation for treating conditions like Parkinson's disease and epilepsy, as well as for functional electrical stimulation. nih.govresearchgate.net Electrode materials for these applications need to be biocompatible, stable, and capable of delivering sufficient charge without damaging neural tissue. mdpi.com

Iridium oxide (IrOx) is a particularly promising material for neurostimulation electrodes due to its high charge injection capability, which is significantly greater than that of traditional materials like platinum. nih.govmdpi.com This property is due to a faradaic charge transfer mechanism involving the reversible conversion between Ir(III) and Ir(IV) oxidation states. nih.gov

Researchers are developing advanced electrode designs, such as sputtering iridium oxide films onto flexible substrates like liquid crystal polymer (LCP). nih.gov This combination offers the advantages of high charge injection and low water absorption, which is crucial for the long-term stability of implantable devices. nih.gov Nanostructured iridium oxide microelectrode arrays are also being fabricated to increase the electrode surface area, which can minimize tissue damage and provide a better interface for neuron attachment. researchgate.net

Electrode Material Substrate Key Advantage Application
Sputtered Iridium Oxide FilmLiquid Crystal Polymer (LCP)High charge injection, low water absorption, flexibility. nih.govFlexible nerve electrodes. nih.gov
Iridium Oxide/Platinum Composite FilmTitaniumIncreased charge storage capacity. mdpi.comImplantable neurostimulation electrodes. mdpi.com
Nanostructured Iridium Oxide---Large surface area, minimized tissue damage. researchgate.netMicroelectrode arrays for neurostimulation. researchgate.net

Viii. Future Research Directions and Challenges in Iridium Iv Chloride Hydrate Chemistry

Advancements in Iridium-Based Electrocatalysts

The development of high-performance electrocatalysts is a cornerstone of renewable energy technologies, and iridium, often derived from precursors like iridium(IV) chloride hydrate (B1144303), is a key element in this field. smolecule.comsafina.eu Future research is intensely focused on creating more efficient and durable catalysts for water electrolysis, which is essential for producing green hydrogen.

Two critical reactions in water electrolysis are the Oxygen Evolution Reaction (OER) at the anode and the Hydrogen Oxidation Reaction (HOR) at the anode of alkaline exchange membrane fuel cells (AEMFCs). rsc.orgrsc.org Iridium-based materials are state-of-the-art catalysts for the OER in acidic environments, valued for their stability under harsh corrosive conditions. sciopen.comsciopen.com However, the high cost and scarcity of iridium necessitate the development of catalysts with significantly lower iridium content. rsc.org

Current research strategies to enhance the performance and reduce the loading of iridium-based electrocatalysts include:

Alloying and Heteroatom Doping: Creating bimetallic or multimetallic alloys by combining iridium with other metals (e.g., ruthenium, cobalt, molybdenum) can modulate the electronic structure and enhance catalytic activity. sciopen.comrsc.org For instance, Ir-Co alloys have shown remarkable performance for the OER. sciopen.com

Interface and Morphology Engineering: Designing catalysts with novel structures, such as nanodendrites, nanowires, or core-shell structures, increases the number of active sites. sciopen.comrsc.org Supporting iridium nanoparticles on materials like titanium dioxide (TiO₂) or carbon can improve dispersion and stability. sciopen.com

Single-Atom Catalysts: A frontier in catalysis involves dispersing individual iridium atoms on a support matrix. This approach maximizes atom utilization efficiency, drastically reducing the amount of precious metal needed while maintaining high catalytic activity. safina.eu

For the HOR in alkaline media, iridium-based catalysts are a promising alternative to platinum due to their optimal adsorption energies and superior tolerance to CO poisoning. rsc.orgnih.gov Future work will continue to explore advanced designs, including interface engineering and lattice strain, to boost the performance of HOR electrocatalysts for AEMFCs. rsc.orgrsc.org

Catalyst Design StrategyObjectiveExample ApplicationResearch Finding
Alloying Enhance activity, reduce Ir loadingIrMo alloy for alkaline HORMo sites optimize water adsorption, accelerating the Volmer step and boosting performance fivefold over pure Ir. rsc.org
Heterostructure Improve stability and activityIr atomic clusters on IrO₂ nanoneedles for acidic OERFacilitated electron transfer enhances durability and activity, enabling high current density at low voltage. sciopen.com
Support Materials Increase dispersion and stabilityIrOₓ nanoparticles on N-doped TiO₂The support improves conductivity and disperses the nanoparticles, weakening the dissolution of Ir species. sciopen.com

Novel Iridium Compounds for Photocatalysis in Water Purification

Beyond electrocatalysis, iridium compounds synthesized from precursors such as iridium(IV) chloride hydrate are being explored for their photocatalytic properties, particularly for environmental remediation. bohrium.comuonbi.ac.ke Photocatalysis offers a green and sustainable method for degrading persistent organic pollutants in water and for splitting water to produce hydrogen fuel. bohrium.commdpi.com

Iridium(III) complexes, in particular, are gaining attention as potent photosensitizers due to their excellent photophysical properties, including the ability to absorb visible light and long-lived excited states. uonbi.ac.kemdpi.com These properties allow them to efficiently generate reactive oxygen species (ROS) or facilitate electron transfer processes necessary for breaking down pollutants.

Future research in this area is directed towards:

Developing Broad-Spectrum Photocatalysts: Engineering iridium complexes that can absorb a wider range of the visible light spectrum to maximize the use of solar energy. researchgate.net

Heterogeneous Catalysis: Immobilizing iridium complexes on solid supports, such as magnetite (Fe₃O₄) nanoparticles or graphene, to create recoverable and reusable photocatalysts. bohrium.comacs.org A study on iridium immobilized on tryptophan-grafted Fe₃O₄ nanoparticles showed a remarkable 95.15% efficiency in degrading 4-nitrophenol (B140041) under visible light in just 20 minutes. bohrium.com

Water Splitting: Designing robust iridium-based systems for photocatalytic water splitting to generate hydrogen. This involves optimizing the energy levels of the iridium complex to ensure efficient electron transfer with semiconductors like TiO₂ and sacrificial electron donors. mdpi.comrsc.org

The development of these novel photocatalysts holds the promise of providing effective solutions for water purification and contributing to a sustainable energy economy.

Expanding Capabilities in Sensing Solutions

The unique electrochemical and photophysical properties of iridium compounds make them highly suitable for developing advanced chemical and biological sensors. rsc.orgrsc.org this compound serves as a starting material for creating iridium oxide films and luminescent iridium(III) complexes used in a variety of sensing applications. smolecule.comnih.gov

Future research aims to expand these capabilities by creating sensors with higher sensitivity, selectivity, and applicability in complex environments.

Electrochemical Sensors: Iridium oxide (IrOₓ) is widely used in pH sensors due to its stability and predictable potential response to pH changes. nih.gov Research is ongoing to improve the long-term stability and performance of these sensors. Furthermore, iridium oxide nanostructures are being developed for non-enzymatic glucose sensing, which is crucial for diabetes management. frontiersin.org

Luminescent Probes: Cyclometalated iridium(III) complexes are excellent candidates for luminescent probes and biosensors. rsc.org Their long emission lifetimes and environment-sensitive emissions allow for the detection of a wide range of analytes, including ions, gaseous species, and important biomolecules. rsc.orgrsc.org Future work focuses on designing probes for specific intracellular targets and for monitoring environmental pollutants. rsc.orgmdpi.com

Nanomaterial-Based Sensors: Combining iridium complexes with nanomaterials can enhance sensing performance. rsc.org For example, iridium-based nanohybrids are being explored for their potential in various sensing and biosensing applications. mdpi.com

Sensor TypeTarget AnalyteKey Iridium MaterialFuture Direction
Electrochemical pH, GlucoseIridium Oxide (IrOₓ)Improving long-term stability; enhancing sensitivity and selectivity for non-enzymatic glucose detection. nih.govfrontiersin.org
Luminescent Ions, Biomolecules, PollutantsCyclometalated Ir(III) ComplexesDesigning probes for specific disease-related targets and real-time environmental monitoring. rsc.orgmdpi.com
Biological Imaging Intracellular Zn²⁺Water-soluble Ir(III) complexDeveloping probes with aggregation-induced emission for imaging metal ions in living cells.

Addressing Challenges in Iridium Mining and Sustainability

A significant challenge overshadowing the future of iridium-based technologies is the metal's extreme scarcity and the associated sustainability issues. Iridium is one of the rarest elements on Earth, primarily sourced as a by-product of platinum and nickel mining. nacleanenergy.combisresearch.com This limited supply, coupled with rising demand from the green energy and electronics sectors, leads to high costs and price volatility, which can hinder the large-scale deployment of technologies like PEM electrolyzers. nacleanenergy.comhydrogentechworld.com

Furthermore, the mining and refining of iridium have considerable environmental impacts, including ecosystem disruption and carbon emissions. nacleanenergy.com Addressing these challenges is paramount for the sustainable development of an iridium-dependent hydrogen economy.

Key future research and industrial directions include:

Thrifting and Reduction: A primary goal is to drastically reduce the amount of iridium required in catalysts without compromising performance. This involves creating more efficient catalyst formulations and designs, such as extended surface structures or single-atom catalysts. xmu.edu.cnmatthey.com The aim is to lower the iridium loading needed per gigawatt of electrolyzer capacity from hundreds of kilograms to less than 100 kg. heraeus-precious-metals.com

Developing Alternative Catalysts: There is a strong push to find more abundant and less expensive materials to replace iridium. Ruthenium has emerged as a promising alternative for the OER, as it possesses superior catalytic activity. heraeus-precious-metals.com The challenge lies in improving ruthenium's stability, which researchers are addressing by creating novel ruthenium-iridium oxide composite catalysts that combine high activity with enhanced durability. heraeus-precious-metals.com

Recycling and Circular Economy: Establishing efficient recycling processes for iridium from end-of-life products is crucial for long-term sustainability. nacleanenergy.commatthey.com Because the catalyst is not consumed during electrolysis, it can be recovered and reused. hydrogentechworld.com Research is focused on developing environmentally friendly hydrometallurgical and electrochemical methods to recycle iridium, moving away from energy-intensive processes that use harsh chemicals. nih.gov High recycling rates, potentially reaching 90%, could significantly alleviate supply constraints in the long run. nacleanenergy.com

Further Exploration of Iridium-Based Nanomaterials for Biological Applications

The application of iridium-based nanomaterials in the biomedical field is a rapidly advancing area of research. Phosphorescent iridium(III) complexes, often synthesized using this compound as a starting point, possess excellent photophysical properties and can be readily transported into living cells. rsc.orgmdpi.com These features make them promising candidates for a range of biological applications.

Future exploration is focused on harnessing these properties to create innovative diagnostic and therapeutic tools:

Intracellular Sensing and Bioimaging: Iridium(III) complexes are being developed as probes for imaging specific subcellular organelles and detecting important biomolecules and ions within cells. rsc.org Their long phosphorescence lifetimes enable advanced imaging techniques. Near-infrared (NIR) emitting iridium(III) complexes are particularly sought after as they can penetrate deeper into tissues and reduce background autofluorescence, making them ideal for in-vivo imaging. mdpi.com

Photodynamic Therapy (PDT): As potent photosensitizers, iridium complexes can generate cytotoxic reactive oxygen species upon light irradiation. This property is being exploited to develop new agents for photodynamic therapy, a non-invasive treatment for cancer and other diseases. rsc.org

Drug Delivery Systems: The combination of iridium(III) complexes with various nanomaterials, such as polymers or nanoparticles, is being investigated to create sophisticated drug delivery systems. These systems can be designed to target specific cells or tissues, releasing a therapeutic payload in a controlled manner. rsc.org

Theranostics: Researchers are working to combine diagnostic and therapeutic functions into a single iridium-based nanoplatform. Such "theranostic" agents could simultaneously image diseased tissue and deliver a targeted treatment, paving the way for personalized medicine. mdpi.com

Further research is needed to fully understand the behavior and stability of these nano-agents in complex biological environments to ensure their safety and efficacy for potential clinical applications. probiologists.com

Q & A

Q. What are the critical handling and storage protocols for IrCl₄·xH₂O to ensure stability and safety in laboratory settings?

  • Methodological Answer : IrCl₄·xH₂O is hygroscopic and sensitive to moisture. Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis or oxidation . Use PPE (gloves, lab coats, safety goggles) during handling to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists . Waste must be segregated and disposed via approved hazardous waste facilities due to potential heavy metal contamination .

Q. How can researchers synthesize IrCl₄·xH₂O, and what are the common impurities to monitor?

  • Methodological Answer : IrCl₄·xH₂O is typically prepared by dissolving iridium metal or oxide in hydrochloric acid under controlled conditions. A key challenge is avoiding reduction to Ir(III) species. Purity can be verified via electrochemical analysis (e.g., cyclic voltammetry) or X-ray photoelectron spectroscopy (XPS) to confirm the +4 oxidation state . Impurities like IrCl₃·xH₂O or residual HCl should be monitored using titration or ICP-MS .

Q. What analytical techniques are recommended to characterize IrCl₄·xH₂O and distinguish it from Ir(III) analogs?

  • Methodological Answer :
  • XPS : Binding energy peaks for Ir 4f₇/₂ in Ir(IV) (~62–63 eV) vs. Ir(III) (~61–62 eV) .
  • UV-Vis Spectroscopy : IrCl₄·xH₂O exhibits distinct absorption bands at ~320 nm and ~450 nm in acidic solutions .
  • Thermogravimetric Analysis (TGA) : Determines hydrate content (x) by measuring mass loss upon dehydration .

Advanced Research Questions

Q. How can IrCl₄·xH₂O be optimized as a precursor for electrocatalytic materials (e.g., IrO₂ nanoparticles) in acidic water splitting?

  • Methodological Answer : IrCl₄·xH₂O is dissolved in a mixed solvent (e.g., water/ethanol) and reduced via chemical (e.g., NaBH₄) or thermal methods. For IrO₂ synthesis, calcination at 400–500°C in air converts the chloride to oxide. Electrochemical activity is enhanced by controlling particle size (via surfactants) and doping (e.g., with Ag or Ru) to improve conductivity and stability . Cyclic voltammetry in 0.5 M H₂SO₄ at 50 mV/s evaluates oxygen evolution reaction (OER) performance .

Q. What experimental strategies mitigate inconsistencies in catalytic activity data for IrCl₄·xH₂O-derived materials?

  • Methodological Answer : Contradictions in catalytic data often arise from:
  • Hydrate Variability : Standardize dehydration protocols (e.g., drying under vacuum at 120°C for 24 hours) .
  • Impurity Effects : Use high-purity IrCl₄·xH₂O (e.g., PURATREM grade, free of Ir(III)) and validate via XPS .
  • Morphology Control : Employ templating agents (e.g., CTAB) to ensure uniform nanoparticle size .

Q. How does the hydration state (x in IrCl₄·xH₂O) influence its reactivity in coordination chemistry applications?

  • Methodological Answer : The hydration state affects solubility and ligand exchange kinetics. For example:
  • High x (≥3) : Enhances solubility in polar solvents (e.g., water, HCl) but may reduce stability in non-aqueous media .
  • Low x (≤1) : Preferred for anhydrous reactions (e.g., organometallic synthesis). Dehydration is achieved via azeotropic distillation with toluene .

Q. What decomposition pathways occur during thermal processing of IrCl₄·xH₂O, and how can they be controlled?

  • Methodological Answer : Above 200°C, IrCl₄·xH₂O decomposes to IrO₂ and HCl gas. To avoid incomplete conversion or Ir metal formation:
  • Use slow heating rates (2–5°C/min) in oxidizing atmospheres (air or O₂) .
  • Monitor mass loss via TGA and confirm phase purity with XRD (expected peaks for IrO₂ at 2θ ≈ 28°, 35°, and 54°) .

Safety and Compliance

Q. What are the first-aid protocols for accidental exposure to IrCl₄·xH₂O during synthesis?

  • Methodological Answer :
  • Inhalation : Move to fresh air; administer oxygen if breathing is difficult .
  • Ingestion : Rinse mouth with water; do not induce vomiting . Seek immediate medical attention .
  • Spills : Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.